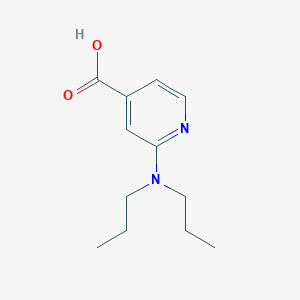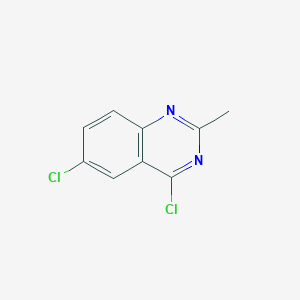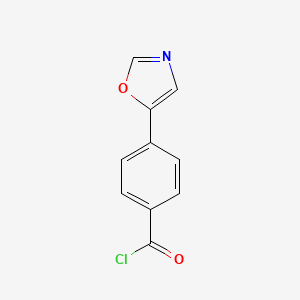
1-クロロイソキノリン-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloroisoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloroisoquinoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroisoquinoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
不斉合成
1-クロロイソキノリン-5-カルボン酸は、ホモカップリング反応に使用され、ビスイソキノリンを生成します。 生成されたエナンチオマーは、不斉合成のキラル配位子として役立ち、これは特定の所望の特性を持つ化合物を生成するために不可欠です .
抗増殖活性
この化合物は、メラノーマ細胞株に対して抗増殖活性を示す、新規のアミノイソキノリンイルウレア誘導体の調製に使用されます。 これは、癌研究と治療における潜在的な用途を示唆しています .
Safety and Hazards
The safety information for 1-Chloroisoquinoline-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
1-Chloroisoquinoline-5-carboxylic acid is a heterocyclic organic compound that belongs to the family of isoquinoline carboxylic acids. Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . .
Mode of Action
. This suggests that the carboxylic acid group in 1-Chloroisoquinoline-5-carboxylic acid may play a crucial role in its interaction with its targets.
Biochemical Pathways
Isoquinolines are known to affect a variety of biochemical pathways due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs . .
Result of Action
, suggesting that 1-Chloroisoquinoline-5-carboxylic acid may have significant molecular and cellular effects.
生化学分析
Biochemical Properties
1-Chloroisoquinoline-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze carboxylic esters into alcohols and carboxylates . These interactions are crucial as they can influence the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of 1-Chloroisoquinoline-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the transcriptional response to metabolites in plant cells, indicating its role in regulating gene expression . Additionally, its interaction with carboxylesterases suggests it may play a role in cellular metabolism by modulating the levels of specific metabolites.
Molecular Mechanism
At the molecular level, 1-Chloroisoquinoline-5-carboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with carboxylesterases can result in the hydrolysis of carboxylic esters, thereby influencing the levels of various metabolites . These changes can have downstream effects on cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloroisoquinoline-5-carboxylic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Chloroisoquinoline-5-carboxylic acid vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact becomes significant only beyond a certain concentration . High doses can result in enzyme inhibition, leading to disruptions in metabolic pathways and cellular processes.
Metabolic Pathways
1-Chloroisoquinoline-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in the hydrolysis of carboxylic esters . These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, its role in regulating gene expression suggests it may influence other metabolic pathways indirectly.
Transport and Distribution
The transport and distribution of 1-Chloroisoquinoline-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for determining the compound’s overall impact on cellular function.
Subcellular Localization
1-Chloroisoquinoline-5-carboxylic acid is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, where it can exert its effects . For example, its interaction with carboxylesterases suggests it may be localized to compartments involved in metabolic processes.
特性
IUPAC Name |
1-chloroisoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTGRZFORDXMSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611280 |
Source


|
| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-71-4 |
Source


|
| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
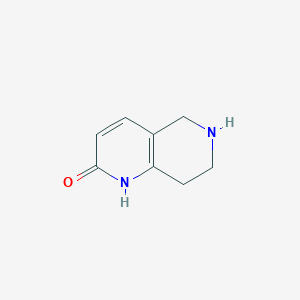
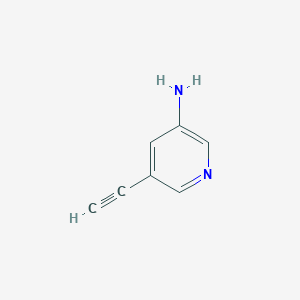
![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)
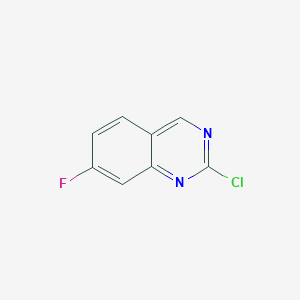


![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)
![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)
